molecular formula C20H25Cl2N3O2S B1675866 6-[(4-Chlorophenyl)methylsulfanyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dihydro-1H-1,3,5-triazine;hydrochloride CAS No. 1071638-38-4

6-[(4-Chlorophenyl)methylsulfanyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dihydro-1H-1,3,5-triazine;hydrochloride

Cat. No. B1675866
M. Wt: 442.4 g/mol
InChI Key: VCJIDISBDZWDOJ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes a triazine ring, a chlorophenyl group, a dimethoxyphenyl group, and a methylsulfanyl group .

Scientific Research Applications

Molecular Structure and Synthesis

Research on triazine derivatives, including compounds with structural similarities to the specified chemical, highlights the importance of these compounds in synthetic chemistry. For instance, studies have shown that different substituents on the triazine ring can significantly influence the molecular conformation and intermolecular interactions, such as pi-stacking, which are crucial for understanding the reactivity and potential applications of these compounds (Insuasty et al., 2008).

Chemical Reactions and Applications

Triazine derivatives have been synthesized through various chemical reactions, demonstrating their versatility in organic synthesis. For example, the synthesis of anticoccidial agents from triazine compounds shows the potential of these molecules in developing new therapeutic agents (Shibamoto & Nishimura, 1986). Moreover, the exploration of triazine-based ligands in coordination chemistry reveals their utility in constructing complex molecular architectures, which could have implications in materials science and catalysis (Coxall et al., 2000).

Biological Activity and Potential Applications

Some triazine derivatives have been investigated for their biological activities, including antimicrobial and anticancer properties. These studies contribute to the understanding of how structural modifications of triazine compounds can influence their biological efficacy, paving the way for the development of new drugs and therapeutic agents (Badrey & Gomha, 2012). Additionally, the inhibition of carbonic anhydrases by sulfonamide-incorporating triazine motifs showcases the potential of these compounds in targeting specific enzymes relevant to disease processes (Havránková et al., 2018).

properties

IUPAC Name

6-[(4-chlorophenyl)methylsulfanyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dihydro-1H-1,3,5-triazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O2S.ClH/c1-25-18-8-5-15(11-19(18)26-2)9-10-24-13-22-20(23-14-24)27-12-16-3-6-17(21)7-4-16;/h3-8,11H,9-10,12-14H2,1-2H3,(H,22,23);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCJIDISBDZWDOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2CNC(=NC2)SCC3=CC=C(C=C3)Cl)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25Cl2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20384516
Record name MAC13243
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 2806781

CAS RN

1071638-38-4
Record name MAC13243
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[(4-Chlorophenyl)methylsulfanyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dihydro-1H-1,3,5-triazine;hydrochloride
Reactant of Route 2
Reactant of Route 2
6-[(4-Chlorophenyl)methylsulfanyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dihydro-1H-1,3,5-triazine;hydrochloride
Reactant of Route 3
6-[(4-Chlorophenyl)methylsulfanyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dihydro-1H-1,3,5-triazine;hydrochloride
Reactant of Route 4
Reactant of Route 4
6-[(4-Chlorophenyl)methylsulfanyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dihydro-1H-1,3,5-triazine;hydrochloride
Reactant of Route 5
Reactant of Route 5
6-[(4-Chlorophenyl)methylsulfanyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dihydro-1H-1,3,5-triazine;hydrochloride
Reactant of Route 6
Reactant of Route 6
6-[(4-Chlorophenyl)methylsulfanyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dihydro-1H-1,3,5-triazine;hydrochloride

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